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Compound of Interest

3,5-Dibromo-1-
Compound Name:
trimethylsilylbenzene

Cat. No.: B096220

Subject: 3,5-Dibromo-1-trimethylsilylbenzene CAS Number: 17878-23-8

Abstract

This guide provides a comprehensive technical overview of 3,5-Dibromo-1-
trimethylsilylbenzene, a versatile organosilicon compound pivotal to modern synthetic
chemistry. We will explore its fundamental physicochemical properties, detail a robust and
reproducible synthetic protocol, and elucidate its strategic application in selective cross-
coupling reactions. This document is intended for researchers, chemists, and process
development scientists who require a functional understanding of this reagent's capabilities as
a programmable building block in the synthesis of complex organic molecules, functional
materials, and pharmaceutical intermediates.

Core Compound Profile

3,5-Dibromo-1-trimethylsilylbenzene, also known by its IUPAC name (3,5-
dibromophenyl)trimethylsilane, is a crystalline solid at room temperature.[1] Its structure is
characterized by a benzene ring symmetrically substituted with two bromine atoms at the meta
positions relative to a trimethylsilyl (TMS) group. This specific arrangement of functional groups
is not accidental; it is designed to offer chemists a high degree of control over subsequent
chemical transformations.
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The two bromine atoms serve as reliable handles for metal-catalyzed cross-coupling reactions,

while the TMS group can act as a sterically bulky blocking group, a director for electrophilic

substitution, or a synthetic equivalent of a proton or other functional group after

protodesilylation or other transformations.

Table 1: Physicochemical and Spectroscopic Properties

Property Value Source(s)

CAS Number 17878-23-8 [11[2]

Molecular Formula CoH12Br2Si [11[3]

Molecular Weight 308.09 g/mol [1][3]
White to off-white powder or

Appearance [1]
lump

Melting Point 38.0t042.0 °C [1]

Boiling Point 280.1°C [1]

Density 1.53 g/cm3 [1]
SZQQTWLBYAKIOT-

InChl Key [1]

UHFFFAOYSA-N

Canonical SMILES

C(C)C1=CC(=CC(=C1)Br)Br

[1]

1H NMR (CDCls)

0 ~7.6 (t, 1H, Ar-H), ~7.4 (d,
2H, Ar-H), ~0.25 (s, 9H,
Si(CHs)3)

Inferred from structure

13C NMR (CDCls)

d ~140 (C-Si), ~135 (CH),

~130 (CH), ~123 (C-Br), ~-1.0

(Si(CH3)3)

Inferred from structure

Note: NMR chemical shifts (&) are approximate and can vary based on solvent and

concentration. The aromatic region will display a characteristic AXz spin system.

Synthesis and Purification: A Field-Tested Protocol
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The most direct and reliable synthesis of 3,5-Dibromo-1-trimethylsilylbenzene involves the
selective monolithiation of 1,3,5-tribromobenzene followed by electrophilic quenching with
chlorotrimethylsilane (TMSCI). This approach leverages the principles of halogen-metal
exchange, a cornerstone of organometallic chemistry.

Causality in Experimental Design: The choice of 1,3,5-tribromobenzene is strategic; its Cs
symmetry simplifies the initial reaction landscape.[4] The reaction is performed at -78 °C to
ensure kinetic control. At this low temperature, the rate of the second halogen-metal exchange
is significantly suppressed, allowing for the selective formation of the mono-lithiated
intermediate. The use of a strong, hon-nucleophilic base like n-butyllithium (n-BuLi) is critical
for efficient halogen-metal exchange over other potential side reactions.

Detailed Laboratory Protocol:

o Apparatus Setup: A three-necked, oven-dried round-bottom flask is equipped with a
magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum. The system
must be maintained under a positive pressure of inert gas throughout the procedure.

e Reagent Charging: To the flask, add 1,3,5-tribromobenzene (1.0 eq) and anhydrous
tetrahydrofuran (THF, ~0.2 M). Cool the resulting solution to -78 °C using a dry ice/acetone
bath.

e Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe over 30
minutes, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C
for 1 hour.

» Electrophilic Quench: Add chlorotrimethylsilane (1.2 eq) dropwise to the reaction mixture.
The addition is typically exothermic; maintain the temperature below -70 °C.

o Warm-up and Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction
to slowly warm to room temperature. Quench the reaction by carefully adding a saturated
aqueous solution of ammonium chloride (NHa4Cl).

o Extraction and Purification: Transfer the mixture to a separatory funnel. Extract with diethyl
ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous
magnesium sulfate (MgSOa), filter, and concentrate in vacuo.
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 Final Purification: The crude product is typically purified by vacuum distillation or column
chromatography on silica gel (eluting with hexanes) to yield the pure 3,5-Dibromo-1-
trimethylsilylbenzene as a white solid.

Synthesis Workflow Diagram
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Caption: Synthesis workflow for 3,5-Dibromo-1-trimethylsilylbenzene.

Reactivity and Strategic Application

The synthetic utility of 3,5-Dibromo-1-trimethylsilylbenzene stems from the differential
reactivity of its C-Br and C-Si bonds. This allows for a programmed, stepwise functionalization
of the aromatic ring.

Pillar 1: Selective Functionalization at C-Br Bonds

The bromine atoms are prime candidates for palladium-catalyzed cross-coupling reactions,
such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions.[5][6] Due to
the electronic and steric similarity of the two bromine atoms, achieving selective mono-
functionalization can be challenging and often requires careful control of stoichiometry (i.e.,
using a slight sub-stoichiometric amount of the coupling partner). However, double cross-
coupling is readily achieved with an excess of the coupling partner.

Representative Protocol: Suzuki-Miyaura Mono-
Arylation

o Reagent Preparation: In a Schlenk flask under an inert atmosphere, combine 3,5-Dibromo-
1-trimethylsilylbenzene (1.0 eq), the desired arylboronic acid (0.95 eq), a palladium
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catalyst such as Pd(PPhs)a (2-5 mol%), and a base like potassium carbonate (K2COs, 2.0-
3.0 eq).

e Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water
(e.q., 4:1 ratio).

o Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress
by TLC or GC-MS.

o Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic
solvent. The organic phase is then washed, dried, and concentrated.

 Purification: The desired mono-arylated product is isolated from starting material and the di-
arylated byproduct via column chromatography.

Pillar 2: Reactivity at the C-Si Bond

The trimethylsilyl group is stable to many reaction conditions, including the palladium-catalyzed
couplings mentioned above. However, it can be selectively cleaved or replaced under specific
conditions:

o Protodesilylation: Treatment with an acid (e.g., trifluoroacetic acid, TFA) or a fluoride source
(e.g., tetrabutylammonium fluoride, TBAF) will replace the TMS group with a hydrogen atom.

 Ipso-Substitution: The C-Si bond can be targeted for electrophilic substitution reactions, such
as halogenation (e.g., with ICl or Brz), to install a different halogen at that position after the
C-Br positions have been functionalized.

Logical Reactivity Diagram

This differential reactivity allows for a logical approach to synthesizing complex, multi-
substituted aromatic compounds.
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Caption: Strategic pathways for functionalizing the core scaffold.

Applications in Research & Development

The predictable reactivity of 3,5-Dibromo-1-trimethylsilylbenzene makes it a valuable
building block in several advanced fields:

» Organic Electronics: It serves as a precursor for Cs-symmetric molecules and dendrimers
used in the development of organic light-emitting diodes (OLEDs) and other electronic
materials.[7][8] The ability to sequentially add different aromatic groups allows for the fine-
tuning of electronic properties.

e Pharmaceutical Synthesis: In drug discovery, this reagent allows for the construction of
complex scaffolds. Chemists can install a pharmacophore at one position via cross-coupling
and then use the remaining reactive sites to append groups that modulate solubility,
metabolic stability, or target binding.

e Covalent Organic Frameworks (COFs): Symmetrically substituted building blocks are
essential for creating porous, crystalline COFs.[4] After double cross-coupling reactions, the
central ring of the starting material becomes a node in a larger, ordered polymeric structure.
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Safety and Handling

While not classified as acutely hazardous, standard laboratory precautions are required.[9]

o Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-
resistant gloves.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust.[9] Avoid contact with skin and eyes.[9]

o Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert
atmosphere, as some organosilanes can be sensitive to air and moisture.[9]

Conclusion

3,5-Dibromo-1-trimethylsilylbenzene is more than a simple chemical reagent; it is a strategic
tool for molecular design. Its well-defined structure offers a clear and predictable hierarchy of
reactivity, enabling chemists to build complex, multi-substituted aromatic systems with a high
degree of control. From advanced materials to intricate pharmaceutical scaffolds, its utility is
rooted in the logical and selective manner in which its C-Br and C-Si bonds can be addressed.
Understanding the principles outlined in this guide will empower researchers to fully leverage
the synthetic potential of this versatile building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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